molecular formula C17H22N4O3 B6446379 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine CAS No. 2640882-17-1

4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6446379
CAS No.: 2640882-17-1
M. Wt: 330.4 g/mol
InChI Key: ACOXOSYXDDEPBJ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions, and a piperazine ring attached to a methoxyphenyl group at the 2 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in many cognitive functions, and its impairment is associated with neurodegenerative diseases . By inhibiting AChE and BChE, the compound can potentially restore the function of this pathway .

Result of Action

The result of the compound’s action is a potential increase in acetylcholine levels, leading to improved cognitive functions . In addition, the compound has shown promising neuroprotective and anti-inflammatory properties . It has been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the reaction with DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a related compound, can be performed under atmospheric conditions at room temperature . . This suggests that the compound’s action, efficacy, and stability might be similarly influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a condensation reaction between appropriate methoxy-substituted precursors. For example, 4,6-dimethoxy-2-chloropyrimidine can be prepared by reacting 4,6-dimethoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

  • Substitution with Piperazine: : The next step involves the nucleophilic substitution of the chlorine atom in 4,6-dimethoxy-2-chloropyrimidine with 4-(3-methoxyphenyl)piperazine. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups in the compound can undergo oxidation reactions, potentially forming hydroxyl or carbonyl derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the piperazine ring or the pyrimidine core.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological and medicinal research. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies have investigated its effects on various biological pathways, including its potential neuroprotective and anti-inflammatory properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: Lacks the methoxyphenyl group, which may alter its biological activity.

    4,6-Dimethoxy-2-(4-phenylpiperazin-1-yl)pyrimidine: Similar structure but without the methoxy group on the phenyl ring, potentially affecting its binding affinity and specificity.

Uniqueness

4,6-Dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both methoxy groups on the pyrimidine ring and the methoxyphenyl group on the piperazine ring. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-22-14-6-4-5-13(11-14)20-7-9-21(10-8-20)17-18-15(23-2)12-16(19-17)24-3/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOXOSYXDDEPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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